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Compound of Interest

Compound Name: 1-Isopropoxy-2-propanol

CAS No.: 3944-36-3

Cat. No.: B1605520 Get Quote

Core Molecular Architecture and Isomerism
1-Isopropoxy-2-propanol, with the chemical formula C₆H₁₄O₂, is a bifunctional molecule

containing both an ether linkage and a secondary alcohol group.[1][2] This unique combination

imparts amphipathic properties, making it an effective solvent for a variety of industrial and

commercial applications, including paints, coatings, and cleaning formulations.[3] Its formal

IUPAC name is 1-(propan-2-yloxy)propan-2-ol.[4]

The core structure consists of a propane backbone. An isopropoxy group, (CH₃)₂CH-O-, is

attached to the C1 position, and a hydroxyl group, -OH, is attached to the C2 position. This

specific arrangement is crucial for its chemical and physical properties.
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Caption: Molecular Structure of 1-Isopropoxy-2-propanol.

Positional Isomerism: A Critical Distinction
A key aspect of this molecule's chemistry is the existence of its primary positional isomer, 2-

isopropoxy-1-propanol. In this isomer, the functional groups are reversed: the hydroxyl group is

on the terminal carbon (C1), making it a primary alcohol, while the isopropoxy group is at the

C2 position. This seemingly minor change significantly alters the molecule's reactivity. For

instance, the primary alcohol in the isomer can be oxidized to an aldehyde and subsequently to

a carboxylic acid, whereas the secondary alcohol in 1-isopropoxy-2-propanol can only be

oxidized to a ketone.
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Caption: Comparison of 1-isopropoxy-2-propanol and its isomer.

Property Value Source

IUPAC Name 1-(propan-2-yloxy)propan-2-ol [4]

Synonyms

1-Isopropoxy-2-propanol,

Isopropyl propylene glycol

ether

[3][4]

CAS Number 3944-36-3 [2]

Molecular Formula C₆H₁₄O₂ [1]

Molecular Weight 118.17 g/mol [4]

Appearance
Colorless to almost colorless

clear liquid
[2]

Spectroscopic Signature for Structural Verification
Unambiguous identification of 1-isopropoxy-2-propanol relies on a combination of

spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and

together they form a self-validating system of analysis.
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¹H NMR Spectroscopy: Mapping the Proton Environment
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information

about the electronic environment, connectivity, and number of different types of protons.

Rationale: The chemical shift (δ) of a proton is determined by the degree of shielding from

the magnetic field, which is influenced by nearby electronegative atoms and functional

groups. The splitting pattern (multiplicity) arises from spin-spin coupling with adjacent, non-

equivalent protons, following the n+1 rule.

Predicted ¹H NMR Spectrum:

~3.6-3.8 ppm (septet, 1H): Corresponds to the methine proton of the isopropoxy group [-O-

CH(CH₃)₂]. It is deshielded by the adjacent ether oxygen and split into a septet by the six

equivalent methyl protons.

~3.4-3.6 ppm (multiplet, 1H): The methine proton bearing the hydroxyl group [-CH(OH)-]. It is

deshielded by the hydroxyl group and is split by the adjacent methylene and methyl protons.

~3.2-3.4 ppm (multiplet, 2H): The methylene protons [-CH₂-O-]. These protons are adjacent

to the ether oxygen and the chiral center, making them diastereotopic and potentially leading

to a complex splitting pattern.

~2.5-3.5 ppm (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is variable

and depends on concentration and solvent. It often appears as a broad singlet due to

chemical exchange and does not typically show coupling.

~1.15 ppm (doublet, 6H): The six equivalent protons of the two methyl groups on the

isopropoxy moiety [-O-CH(CH₃)₂]. They are split into a doublet by the single adjacent

methine proton.

~1.10 ppm (doublet, 3H): The protons of the terminal methyl group [-CH(OH)CH₃]. They are

split into a doublet by the adjacent methine proton.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Predicted ¹³C NMR Signals:

~72-75 ppm: The methine carbon of the isopropoxy group [-O-CH(CH₃)₂].

~70-73 ppm: The methylene carbon attached to the ether oxygen [-CH₂-O-].

~65-68 ppm: The methine carbon attached to the hydroxyl group [-CH(OH)-].

~22-24 ppm: The two equivalent methyl carbons of the isopropoxy group [-O-CH(CH₃)₂].

~18-20 ppm: The terminal methyl carbon [-CH(OH)CH₃].

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful tool for confirming the presence of key functional groups.[5]

Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching

a vibrational frequency is absorbed, it indicates the presence of that bond type.

Strong, Broadband (~3200-3600 cm⁻¹): This is the most diagnostic peak and is characteristic

of the O-H stretching vibration of the alcohol functional group. The broadness is a direct

result of intermolecular hydrogen bonding.[5]

Strong Band (~1100-1150 cm⁻¹): This absorption corresponds to the C-O stretching vibration

of the secondary alcohol.

Strong Band (~1050-1100 cm⁻¹): This peak is attributed to the C-O-C stretching vibration of

the ether linkage.

Sharp Bands (~2850-3000 cm⁻¹): These are characteristic of C-H stretching vibrations from

the alkyl groups.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the molecular weight and structural information based on the

fragmentation pattern of the molecule upon ionization.
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Molecular Ion Peak (M⁺): Expected at m/z = 118, corresponding to the molecular weight of

C₆H₁₄O₂.

Key Fragmentation Pathways:

Alpha-cleavage: Loss of a methyl group from the 2-propanol moiety to give a fragment at

m/z = 103.

Loss of the isopropoxy group: Cleavage of the C-O ether bond can lead to fragments

corresponding to the loss of ·OCH(CH₃)₂.

Loss of water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z =

100.

Synthesis Protocol: Williamson Ether Synthesis
A robust and fundamental method for preparing 1-isopropoxy-2-propanol is a variation of the

Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide.

The causality behind this choice is the reliability of the Sₙ2 mechanism for this class of reaction,

which minimizes side reactions like elimination.
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Step 1: Alkoxide Formation

Step 2: SN2 Nucleophilic Attack

Propylene Glycol

Sodium Propylene Glycolate

 + NaH
(Strong Base)

1-Isopropoxy-2-propanol

 + 2-Bromopropane
(Sₙ2 Reaction)

Purified Product

 + NaBr
(Distillation)
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Caption: Williamson Ether Synthesis Workflow for 1-Isopropoxy-2-propanol.

Detailed Experimental Protocol
Objective: To synthesize 1-isopropoxy-2-propanol from 1,2-propanediol and 2-

bromopropane.

Materials:

1,2-Propanediol

Sodium hydride (NaH), 60% dispersion in mineral oil
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2-Bromopropane

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane

Procedure:

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried,

three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux

condenser.

Alkoxide Formation: Charge the flask with anhydrous THF and add 1,2-propanediol. Cool the

solution to 0 °C in an ice bath. Cautiously add sodium hydride portion-wise to the stirred

solution. Rationale: The addition of the strong base (NaH) deprotonates the more accessible

primary alcohol of 1,2-propanediol preferentially, forming the sodium alkoxide nucleophile.

Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.

Nucleophilic Substitution: Allow the mixture to warm to room temperature and stir for 30

minutes. Add 2-bromopropane dropwise via the addition funnel. After the addition is

complete, heat the reaction mixture to reflux for 4-6 hours. Rationale: Heating to reflux

provides the necessary activation energy for the Sₙ2 reaction between the alkoxide and the

secondary alkyl halide. THF is an ideal polar aprotic solvent that solvates the sodium cation

but does not interfere with the nucleophile.

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly

adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. Transfer the

mixture to a separatory funnel and extract with dichloromethane (3x).

Purification: Combine the organic layers and wash with brine. Dry the organic layer over

anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude

product can be purified by fractional distillation under reduced pressure. Rationale:
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Distillation separates the desired product from lower-boiling starting materials and higher-

boiling side products.

Characterization: Confirm the identity and purity of the collected fractions using the

spectroscopic methods detailed in Section 2.

Safety and Handling
1-Isopropoxy-2-propanol is classified as a flammable liquid and can cause serious eye

irritation.[2]

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

Keep away from heat, sparks, and open flames.[6][7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated

for flammable liquids.[8]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Do not discharge into drains or the environment.

Conclusion
The structural formula of 1-isopropoxy-2-propanol is the foundation for its distinct chemical

and physical properties. Its identity as a secondary alcohol and an ether dictates its reactivity,

applications as a solvent, and spectroscopic signature. A thorough understanding of its

structure, confirmed through a multi-faceted analytical approach (NMR, IR, MS), is essential for

its effective synthesis, application, and safe handling in research and industrial settings. The

protocols and causal explanations provided herein serve as a robust framework for

professionals working with this versatile glycol ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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